molecular formula C11H12O3 B8584256 p-Methoxybenzyl acrylate

p-Methoxybenzyl acrylate

Cat. No.: B8584256
M. Wt: 192.21 g/mol
InChI Key: AFPXDYIIIOZTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Methoxybenzyl acrylate is a specialized acrylate ester monomer of significant value in advanced polymer research and organic synthesis. This compound features a reactive acrylate group, which allows for free-radical polymerization, and a p-methoxybenzyl (PMB) group, which is widely recognized for its utility as a protecting group for alcohols in multi-step synthetic routes . The presence of the electron-donating methoxy group on the benzyl ring enhances the stability of the benzylic position and can influence the compound's reactivity and the properties of resulting polymers . In material science, this monomer is particularly suitable for developing microstructured optical films . When copolymerized with other monomers, it can be used to engineer plastics and coatings with specific refractive indices, clarity, and durability. The p-methoxybenzyl side chain can impart desired characteristics such as modified glass transition temperature, solubility, and thermal stability to the final polymer. In organic synthesis, the acrylate double bond can participate in various addition reactions, while the PMB group can serve as a robust yet removable protecting group for the ester's oxygen, or be introduced to a molecule via transesterification. The PMB group can typically be cleaved under oxidative conditions using reagents like DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) or via hydrogenolysis . This dual functionality makes this compound a versatile building block for constructing complex molecules and functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-methoxyphenyl)methyl prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h3-7H,1,8H2,2H3

InChI Key

AFPXDYIIIOZTIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C=C

Origin of Product

United States

Significance of Acrylate Monomers in Polymer Science

Acrylate (B77674) monomers are a cornerstone of polymer science, valued for their versatility and the exceptional properties of the polymers they form. google.comcore.ac.uk These monomers are esters of acrylic acid, featuring a vinyl group directly attached to a carbonyl carbon, which makes them readily polymerizable through various mechanisms, most commonly free-radical polymerization. core.ac.ukbeilstein-journals.org The ability to undergo both homopolymerization and copolymerization allows for the creation of a vast library of materials with a wide spectrum of properties, from soft and flexible to hard and rigid. google.comresearchgate.net

The significance of acrylate monomers stems from the tunability of the final polymer's characteristics, which can be precisely controlled by the choice of the ester group (the R-group in the acrylate structure). This side chain dictates many of the polymer's key attributes, including its glass transition temperature (Tg), refractive index, hydrophilicity, and chemical resistance. tandfonline.com For instance, monomers like butyl acrylate contribute to flexibility and are used in adhesives and coatings, while others containing aromatic or bulky groups can enhance thermal stability and optical properties. google.comresearchgate.net This modularity makes acrylates indispensable in numerous applications, including paints, adhesives, textiles, superabsorbent polymers used in diapers, and advanced biomedical materials for contact lenses and drug delivery systems. google.comacs.org Furthermore, the development of controlled radical polymerization (CRP) techniques has enabled the synthesis of well-defined acrylate polymers with precise architectures, molecular weights, and low dispersity, further expanding their application in high-performance materials. acs.orgnih.gov

Historical Context of P Methoxybenzyl Acrylate in Polymer Synthesis

The historical development of p-methoxybenzyl acrylate (B77674) as a specialty monomer is situated within the broader evolution of polymer chemistry. The first synthesis of an acrylic polymer was reported as early as 1880. acs.org However, the deliberate synthesis of functional monomers to achieve specific polymer properties gained significant momentum in the mid-20th century, running parallel to an improved understanding of macromolecular structures. google.com The p-methoxybenzyl (PMB) group itself has a long history in organic chemistry, where it has been widely used as a protecting group for alcohols and other functional groups, particularly in complex syntheses like that of peptides, due to its stability and specific cleavage conditions. google.comnih.gov

The transition of the p-methoxybenzyl moiety from a protecting group to a functional component in a monomer for polymerization represents a strategic step in materials design. While a precise date for the first synthesis of p-methoxybenzyl acrylate is not prominently documented, its appearance in scientific literature and patents marks its entry into the field of polymer science. A key patent filed in the year 2000, for instance, identified 4-methoxybenzyl acrylate as a candidate monomer for producing high refractive index hydrogels for ophthalmic implants. google.com This indicates that by the turn of the 21st century, researchers were actively exploring its potential for advanced optical applications. The synthesis of its close relative, p-methoxybenzyl methacrylate (B99206), and its use in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have also been subjects of academic research, highlighting the interest in this class of functional monomers for creating well-defined polymer structures. researchgate.net

Scope and Research Trajectory of P Methoxybenzyl Acrylate Systems

Esterification Reactions for this compound Synthesis

Esterification represents the most direct and common approach for the synthesis of this compound. This can be achieved through the direct reaction of the corresponding alcohol and carboxylic acid (or its activated form) or via a transesterification process where the alcohol component of an existing ester is exchanged.

Direct Esterification Approaches

Direct esterification methods involve the reaction of a p-methoxybenzyl-containing alcohol with an acrylic acid derivative. One effective, though less common, method for forming p-methoxybenzyl (PMB) esters involves the use of 4-methoxybenzyl-2,2,2-trichloroacetimidate. This reagent reacts with carboxylic acids, such as acrylic acid, in the absence of an external acid catalyst to produce the corresponding PMB ester in high yields. researchgate.net The reaction is self-promoted by the carboxylic acid itself. researchgate.net

Another prominent method is the Horner-Wadsworth-Emmons (HWE) reaction. This one-pot procedure can be used to synthesize α-substituted acrylates. For instance, ethyl 2-(4-methoxybenzyl)acrylate has been synthesized from triethyl phosphonoacetate and 1-(chloromethyl)-4-methoxybenzene. thieme-connect.com This approach allows for the introduction of various side chains onto the acrylate structure under mild conditions. thieme-connect.com

Method Reactants Key Reagents/Catalysts Outcome Reference
Imidate EsterificationCarboxylic Acid, 4-Methoxybenzyl-2,2,2-trichloroacetimidateNone (Self-promoted)Forms p-Methoxybenzyl ester in high yields (72-99%). researchgate.net researchgate.net
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, 1-(chloromethyl)-4-methoxybenzeneBaseYields Ethyl 2-(4-methoxybenzyl)acrylate. thieme-connect.com thieme-connect.com

Transesterification Pathways

Transesterification is a versatile method for producing (meth)acrylate esters by reacting an alkyl (meth)acrylate with a desired alcohol in the presence of a catalyst. google.com This process is often driven to completion by eliminating the low-boiling byproduct alcohol. google.com For the synthesis of this compound, a simple alkyl acrylate like methyl acrylate would be reacted with p-methoxybenzyl alcohol.

A variety of catalysts can be employed to facilitate this reaction. One catalytic system utilizes a tetranuclear zinc alkoxide, [Zn(tmhd)(OMe)(MeOH)]4, in conjunction with 2,2'-bipyridine (B1663995) for the mono-esterification of acrylates. lookchem.com Alternatively, mixed salt catalysts, such as a combination of potassium carbonate and potassium chloride, are effective for the transesterification process. google.com In the realm of polymer modification, lithium alkoxides, prepared from primary alcohols, have been successfully used to functionalize poly(methyl acrylate) and poly(methyl methacrylate) via transesterification, demonstrating the viability of this approach for introducing benzyl-type side groups. nih.govescholarship.org

Catalyst System Reactants Typical Conditions Significance Reference
Zinc AlkoxideAcrylate/Methacrylate (B99206), Diol[Zn(tmhd)(OMe)(MeOH)]4 with 2,2'-bipyridineOptimized for mono-esterification. lookchem.com lookchem.com
Mixed SaltAlkyl (meth)acrylate, AlcoholPotassium carbonate and potassium chloride, 60-140 °CIndustrial process for (meth)acrylate ester production. google.com google.com
Lithium AlkoxidePoly(methyl acrylate), AlcoholLithium alkoxide (from alcohol + LDA), 50 °CEfficient post-polymerization modification. nih.gov nih.gov

Synthesis of this compound-Containing Monomers and Analogues

Beyond the direct synthesis of the monomer, the p-methoxybenzyl group is frequently incorporated into more complex molecules, where the acrylate or a related structure serves as a key functional component. These syntheses often leverage powerful carbon-carbon bond-forming reactions or standard functional group manipulations on specialized scaffolds like isatin (B1672199).

Baylis-Hillman Acetate (B1210297) Reaction Derivatives

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.org The reaction produces densely functionalized molecules. beilstein-journals.org

Reactants Catalyst Solvent Product Reference
2-((4-methoxybenzyl)oxy)acetaldehyde, Ethyl acrylateDABCODioxane/Water (1:1)Baylis-Hillman adduct beilstein-journals.org
Baylis-Hillman acetate, Pyrazolone (B3327878)Not specifiedNot specifiedEthyl 2-(3-methoxybenzyl) acrylate-substituted pyrazolone doaj.org

Isatin Derivative Synthesis Approaches

Isatin (1H-indole-2,3-dione) is a versatile scaffold for synthesizing biologically active compounds. biomedres.usresearchgate.net The p-methoxybenzyl group is often introduced at the N-1 position of the isatin ring via an N-alkylation reaction. This key intermediate, 1-(4-methoxybenzyl)isatin, can then undergo further reactions.

The synthesis of 1-(p-methoxybenzyl)isatin and its derivatives is typically achieved by reacting the parent isatin (or a substituted isatin) with p-methoxybenzyl chloride in the presence of a base. nih.gov These N-alkylated isatins can then be used to prepare more complex structures. For instance, a series of 1-butyl-5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones were synthesized, demonstrating the utility of the p-methoxybenzyl group in creating diverse isatin derivatives. nih.gov Research has also shown that combining a 1-(4-methoxybenzyl) group with a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] group in isatin can significantly enhance cytotoxic activity. nih.gov

Reactant 1 Reactant 2 Reaction Type Product Reference
Isatinp-Methoxybenzyl chlorideN-alkylation1-(4-methoxybenzyl)isatin nih.gov
5-bromo-1-(4-methoxybenzyl)indoline-2,3-dioneBoronic AcidsSuzuki Coupling5-aryl-1-(4-methoxybenzyl)isatin derivatives nih.gov

Preparation of Related Methoxybenzyl Methacrylate Monomers

Related monomers, such as p-methoxybenzyl methacrylate, are synthesized using similar esterification techniques. The presence of the additional methyl group on the acrylate backbone can influence polymer properties.

The synthesis of poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate) has been reported, where the 4-methoxybenzyl methacrylate monomer is a key starting material. chemicalbook.comresearchgate.net Another method describes the reaction of diphenyl(p-methoxyphenyl)methyl chloride with potassium methacrylate to yield diphenyl(p-methoxyphenyl)methyl methacrylate, showcasing a pathway from a halide precursor. prepchem.com These syntheses highlight the standard esterification protocols applicable to producing methacrylate monomers with the p-methoxybenzyl functional group.

Reactants Reaction Type Product Reference
p-Methoxybenzyl alcohol, Methacrylic anhydride/acidEsterificationp-Methoxybenzyl methacrylate chemicalbook.com
Diphenyl(p-methoxyphenyl)methyl chloride, Potassium methacrylateNucleophilic SubstitutionDiphenyl(p-methoxyphenyl)methyl methacrylate prepchem.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable processes. These principles encourage the use of less hazardous chemical syntheses, designing for energy efficiency, and the use of catalysis over stoichiometric reagents. The following subsections detail specific green methodologies that can be applied to the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, which can lead to selective heating and unique reaction outcomes. rasayanjournal.co.inresearchgate.net

While specific microwave-assisted protocols for the direct esterification of p-methoxybenzyl alcohol with acrylic acid to form this compound are not extensively detailed in the reviewed literature, the general principles of microwave-assisted esterification are well-established and can be applied. sciepub.com These reactions typically involve heating the alcohol and carboxylic acid in the presence of a catalyst under microwave irradiation. The use of microwave irradiation can significantly reduce the reaction time from several hours to just a few minutes. rasayanjournal.co.insciepub.com

For instance, the hydrolysis of benzyl (B1604629) chloride to benzyl alcohol can be achieved in 3 minutes with a 97% yield under microwave irradiation, compared to 35 minutes using conventional heating. rasayanjournal.co.in Similarly, the esterification of various alcohols with acetic acid has been successfully demonstrated under microwave conditions, achieving high yields in as little as five minutes. sciepub.com

The polymerization of benzyl acrylate has also been successfully carried out using microwave energy, indicating the compatibility of the acrylate functional group with this technology. tandfonline.com Microwave-assisted free radical copolymerization of benzyl acrylate has been shown to increase the rate of polymerization. tandfonline.com

A general procedure for microwave-assisted esterification would involve:

Charging a microwave-safe reaction vessel with p-methoxybenzyl alcohol, acrylic acid (or a derivative like acryloyl chloride), a suitable catalyst, and potentially a high-boiling point solvent or performing the reaction under solvent-free conditions.

Sealing the vessel and placing it in a microwave reactor.

Irradiating the mixture at a set temperature and power for a short duration (e.g., 5-30 minutes).

Cooling the reaction mixture, followed by extraction and purification of the desired this compound.

The following table provides an example of typical conditions for microwave-assisted esterification of alcohols, which could be adapted for the synthesis of this compound.

AlcoholAcid/Acyl HalideCatalystSolventPower (W)Time (min)Yield (%)Reference
Benzyl AlcoholAcetic AcidSulfuric AcidNone-5High sciepub.com
Various AlcoholsAcetic AcidSulfuric AcidNone-5~70-90 sciepub.com
β-naphtholBenzyl bromideIonic LiquidNone-6-1275-90 rasayanjournal.co.in

The choice of catalyst is a cornerstone of green chemistry, aiming to replace hazardous and corrosive catalysts like sulfuric acid with more environmentally friendly alternatives. google.commdpi.com For the synthesis of acrylates, several types of sustainable catalysts have been investigated. These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling, which reduces waste and production costs. google.commdpi.com

Heterogeneous Solid Acid Catalysts: Solid acid catalysts are a promising alternative to traditional liquid acids for esterification reactions. mdpi.com Examples include:

Sulfated Zirconia: This solid acid catalyst has been used for the esterification of acrylic acid with 2-ethylhexanol. It is preferred over homogeneous catalysts due to its reduced corrosiveness and ease of separation. google.com

Zeolites: These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. Copper(I)-zeolites, for instance, have been developed as heterogeneous and green catalysts for various organic syntheses. mdpi.com

Kaolin Clay: This inexpensive and abundant material can be used to synthesize mesoporous aluminosilicates which can act as heterogeneous catalysts. jchemlett.com

Other Sustainable Catalytic Systems:

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions. Microwave-assisted enzymatic esterification has been shown to be a rapid and efficient method for producing esters, with the potential to save significant processing time and energy. nih.gov

Electrochemical-Intensified Catalysis: A novel approach involves using an electrochemical-intensified heterogeneous catalytic system. For example, a 2-methoxyphenothiazine (B126182) supported on nanosilica has been shown to effectively catalyze the esterification of acrylic acid at room temperature with high yields and good recyclability. acs.org

Nanocatalysts: Nanoparticles, due to their high surface-area-to-volume ratio, can exhibit high catalytic activity. Magnetic nanoparticles can be particularly advantageous as they can be easily removed from the reaction medium using a magnet. wiley.com Phyto-nanocatalysts, synthesized using plant extracts, represent a green approach to catalyst production. mdpi.com

The table below summarizes some sustainable catalyst systems that have been used for the synthesis of acrylates and related esters.

CatalystReactantsReaction TypeKey AdvantagesReference
Sulfated ZirconiaAcrylic acid, 2-ethyl hexanolEsterificationHeterogeneous, reusable, less corrosive google.com
Lipase (Immobilized)Myristic acid, IsopropanolEnzymatic Esterification (Microwave-assisted)Mild conditions, high selectivity, reduced energy consumption nih.gov
2-Methoxyphenothiazine on NanosilicaAcrylic acid, Monohydric alcoholsElectrochemical-Intensified EsterificationHigh yield at room temperature, recyclable acs.org
Kaolin ClayGeneralHeterogeneous CatalysisInexpensive, versatile raw material jchemlett.com

Radical Polymerization of this compound

Radical polymerization is a common method for synthesizing a wide variety of polymers. It involves the use of a radical initiator to begin the polymerization process.

Free radical polymerization (FRP) is a versatile method for polymerizing a wide range of vinyl monomers. The process is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then react with monomer units to propagate the polymer chain.

Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for the free radical polymerization of vinyl monomers. When heated, AIBN decomposes, eliminating a molecule of nitrogen gas to generate two 2-cyanopropyl radicals. These radicals then initiate the polymerization of monomers like this compound.

The kinetics of AIBN-initiated polymerization are influenced by factors such as initiator and monomer concentrations, as well as temperature. The rate of polymerization typically increases with higher initiator concentrations and temperatures. asianpubs.org However, these conditions can also lead to a higher rate of termination reactions, which can affect the molecular weight and dispersity of the resulting polymer. researchgate.net In some systems, an increase in AIBN concentration has been shown to lead to an increase in the average molecular weight of the polymer. asianpubs.org

Table 1: Kinetic Data for AIBN-Initiated Free Radical Polymerization of Various Monomers

MonomerInitiatorSolventTemperature (°C)Observations
Methyl Methacrylate (MMA)AIBNDimethyl Sulphoxide60Rate of polymerization increases with [AIBN]. asianpubs.org
Methyl Methacrylate (MMA)AIBNToluene70Molecular weight increases with increasing monomer to initiator ratio. mdpi.com
N-acryloyl-morpholine (NAM)AIBNVarious60Solvent polarity affects the stereotacticity of the resulting polymer. researchgate.net

This table presents data for analogous monomer systems to illustrate general principles of AIBN-initiated polymerization, as specific kinetic data for this compound was not available in the search results.

Photoinitiated free radical polymerization utilizes light energy to generate radicals from a photoinitiator, which then start the polymerization process. acs.orgdiva-portal.org This method offers spatial and temporal control over the polymerization, as the reaction can be started and stopped by controlling the light source. acs.org The process involves the absorption of light by a photoinitiator, which then undergoes a photochemical transformation to produce free radicals. acs.orgcore.ac.uk These radicals subsequently react with monomers to form polymer chains. acs.orgcore.ac.uk

The efficiency of photoinitiated polymerization depends on the photoinitiator's ability to absorb light at the wavelength of the light source and the quantum yield of radical generation. mdpi.com The polymerization kinetics can be influenced by factors such as light intensity, photoinitiator concentration, and the presence of oxygen, which can act as a quencher. diva-portal.org In some cases, the polymerization rate of acrylates can be significantly faster in photoinitiated systems compared to other monomers. researchgate.net

Controlled/Living Radical Polymerization (CRP/LRP)

Controlled/living radical polymerization (CRP/LRP) techniques offer a significant advantage over conventional free radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. researchgate.netescholarship.org These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method. researchgate.net It is based on a reversible redox process catalyzed by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. researchgate.net The catalyst system reversibly activates and deactivates the growing polymer chains, allowing for controlled chain growth. researchgate.netsigmaaldrich.com This control enables the synthesis of well-defined polymers from a variety of monomers, including acrylates. google.comspringernature.com

ATRP has been successfully employed for the polymerization of acrylate monomers, leading to polymers with controlled molecular weights and low dispersity. nih.gov The technique's versatility also allows for the synthesis of complex polymer architectures such as block copolymers and star polymers. nih.gov

The catalyst system in ATRP plays a crucial role in controlling the polymerization. The primary functions of the ligand are to solubilize the transition metal salt in the polymerization medium and to adjust the redox potential of the metal center. cmu.edu The choice of ligand significantly impacts the catalyst's activity and the dynamics of the halogen exchange, thereby influencing the polymerization kinetics and the degree of control over the final polymer. cmu.edu

The electronic and steric properties of the ligand affect the redox potential of the copper complex and its reactivity in the halogen abstraction and transfer steps. cmu.edu For instance, ligands with electron-donating groups can enhance the catalyst's activity. cmu.edu A variety of nitrogen-based ligands, such as those based on bipyridine and multidentate amines, have been developed to fine-tune the catalyst performance for different monomers and reaction conditions. cmu.eduresearchgate.net For the polymerization of acrylates, the selection of an appropriate catalyst system is critical due to the high propagation rate constants of these monomers. nih.gov The development of highly active catalysts has enabled the use of very low catalyst concentrations (ppm levels), which is advantageous for reducing catalyst contamination in the final polymer. nih.govresearchgate.net

Table 2: Examples of Ligands Used in ATRP of Acrylates and Their Effects

LigandMonomerObservations
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)Methyl Acrylate (MA)Enables controlled polymerization at low catalyst concentrations (ppm levels). researchgate.net
Tris(2-aminoethyl)amine (TREN)Methyl Acrylate (MA)Shows high catalyst performance in ARGET ATRP. researchgate.net
fac-[Ir(ppy)3] (photocatalyst)Various AcrylatesAllows for controlled polymerization under visible light, with the ability to activate and deactivate the reaction with light. escholarship.orgnih.gov
N,N-diaryl dihydrophenazine (photocatalyst)Methyl Methacrylate (MMA)Enables organocatalyzed ATRP with very low catalyst loadings (5-50 ppm). nih.gov

This table provides examples of ligands and catalyst systems used for the ATRP of acrylate monomers, highlighting the impact of the ligand on polymerization control and efficiency.

Atom Transfer Radical Polymerization (ATRP) of this compound and Analogues
Influence of Temperature and Reaction Time on Polymerization Control

Temperature and reaction time are critical parameters in the polymerization of acrylate monomers, significantly impacting the degree of conversion and the properties of the resulting polymer. In conventional free-radical polymerization, higher temperatures generally lead to faster reaction rates due to the increased decomposition rate of the initiator and higher propagation rate constants. However, this can also lead to a higher rate of termination reactions, potentially resulting in polymers with lower molecular weights and broader molecular weight distributions. wpmucdn.com

For controlled radical polymerization techniques, the influence of temperature is more complex. In processes like NMP, an elevated temperature is necessary to induce the reversible homolysis of the C–ON bond in the alkoxyamine, which allows for the controlled addition of monomer units. icp.ac.ru The optimal temperature is a balance between achieving a sufficient rate of polymerization and minimizing irreversible termination reactions.

The reaction time directly correlates with monomer conversion. researchgate.net In a well-controlled polymerization, the molecular weight of the polymer should increase linearly with conversion, which in turn increases with reaction time. core.ac.uk Prolonged reaction times can lead to higher monomer conversion but may also increase the likelihood of side reactions and loss of "living" chain ends, which can compromise the control over the polymerization. researchgate.net For instance, in some systems, a plateau in extraction ability of a fabricated fiber was observed after 12 hours of polymerization, indicating that further increases in reaction time did not improve the desired property. researchgate.net In thermal polymerization of some acrylic resins, longer final boiling times at 100°C have been shown to increase the conversion of monomers to polymers. nih.gov

The interplay between temperature and time is crucial for optimizing the polymerization process to achieve the desired polymer characteristics. For example, studies on diacrylate monomer polymerization have shown that the maximum conversion is achieved at specific temperatures and photoinitiator concentrations. researchgate.net

Table 1: Influence of Temperature and Reaction Time on Polymerization

ParameterEffect on PolymerizationCitation
Temperature Influences rates of initiation, propagation, and termination. Optimal temperature is crucial for control in CRP methods. wpmucdn.comicp.ac.ru
Reaction Time Directly affects monomer conversion. Longer times can lead to higher conversion but also potential side reactions. researchgate.netcore.ac.uk
Final Boiling (Thermal) Longer duration at high temperatures can increase monomer to polymer conversion. nih.gov
Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chain. sigmaaldrich.com This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. icp.ac.ru The reversible cleavage of the C–ON bond at elevated temperatures allows for the controlled insertion of monomer units, leading to polymers with predictable molecular weights and narrow molecular weight distributions. icp.ac.rusigmaaldrich.com

The general mechanism of NMP involves the following steps:

Initiation: Radicals are generated from a conventional initiator in the presence of a nitroxide mediator. sigmaaldrich.com

Reversible Termination: The growing polymer chain radical reacts with the nitroxide to form a dormant alkoxyamine. sigmaaldrich.com

Reactivation: The alkoxyamine undergoes thermal homolysis to regenerate the propagating radical and the nitroxide. icp.ac.ru

NMP has been successfully applied to the polymerization of various monomers, including acrylates. icp.ac.ru The choice of the nitroxide and initiator is critical for achieving good control over the polymerization of a specific monomer. For instance, the use of SG1-based alkoxyamines has enabled the controlled polymerization of methyl methacrylate with the addition of a small amount of acrylonitrile. icp.ac.ru

Table 2: Key Features of Nitroxide-Mediated Polymerization

FeatureDescriptionCitation
Mechanism Reversible termination of growing polymer chains by stable nitroxide radicals. icp.ac.rusigmaaldrich.com
Control Achieved through a dynamic equilibrium between active and dormant species. icp.ac.ru
Monomer Scope Applicable to a range of monomers, including acrylates. icp.ac.ru
Initiation Can be initiated with conventional radical initiators in the presence of a nitroxide. sigmaaldrich.com
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible addition–fragmentation chain-transfer (RAFT) polymerization is a highly versatile controlled radical polymerization method that employs a thiocarbonylthio compound as a chain transfer agent (CTA). wikipedia.orgsigmaaldrich.com This technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.org The RAFT process is superimposed on a conventional free-radical polymerization and does not significantly affect the rates of initiation or termination. sigmaaldrich.com

The core of RAFT polymerization is a degenerative chain transfer process involving the following key steps:

Initiation: A standard free-radical initiator generates propagating radicals.

Chain Transfer: The propagating radical adds to the thiocarbonylthio group of the RAFT agent, forming a radical intermediate.

Fragmentation: This intermediate fragments, releasing a new radical (the leaving group of the RAFT agent) that can initiate a new polymer chain.

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agents.

The choice of the RAFT agent is crucial and depends on the monomer being polymerized. sigmaaldrich.com For acrylates, dithiobenzoates, trithiocarbonates, and certain xanthates and dithiocarbamates are effective CTAs. wikipedia.org RAFT polymerization has been successfully employed in the synthesis of poly(2-ethylhexyl acrylate) using a miniemulsion technique. researchgate.net Furthermore, the living character of RAFT polymerization, due to the retention of the thiocarbonylthio end group, makes it suitable for the synthesis of block copolymers. sigmaaldrich.com

Table 3: Characteristics of RAFT Polymerization

CharacteristicDescriptionCitation
Mechanism Degenerative chain transfer mediated by a thiocarbonylthio compound (RAFT agent). wikipedia.orgsigmaaldrich.com
Versatility Tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgsigmaaldrich.com
Control Provides excellent control over molecular weight and polydispersity. wikipedia.org
Architectures Enables the synthesis of complex polymer architectures like block and star polymers. wikipedia.org
Photo-Controlled Radical Polymerization (Photo-CRP)

Photo-controlled radical polymerization (photo-CRP) utilizes light as an external stimulus to regulate the polymerization process, offering spatial and temporal control over the synthesis of well-defined polymers. acs.orgnih.gov These methods can be broadly categorized into two main classes based on the primary photochemical process: intramolecular photochemical processes (e.g., photoiniferter systems) and photoredox processes. acs.org Photo-CRP has been successfully applied to a wide range of monomers, including acrylates, to produce polymers with controlled architectures. acs.org

In photoiniferter systems, a molecule acts as an initiator, transfer agent, and terminator (iniferter). acs.org Upon irradiation with light, the iniferter undergoes homolytic cleavage to generate a radical that initiates polymerization and another radical that can reversibly terminate the growing chain. nih.gov This process is distinct from photo-initiated RAFT polymerization, where an external photoinitiator is used. core.ac.uk

The use of photoiniferters allows for the synthesis of polymers with reactive end-groups, which can be further functionalized or used as macromonomers in subsequent polymerization reactions. For example, end-functional polystyrene with a phenylseleno group at the ω-chain end has been prepared using p-methoxybenzyl p-trimethylsilylphenyl selenide (B1212193) as a photoiniferter. researchgate.net This macromonomer could then be used to create graft copolymers. researchgate.net Similarly, a polystyrene macromonomer was synthesized via radical polymerization of styrene (B11656) using a polymerizable photoiniferter, which could then be copolymerized with methyl methacrylate to form a graft copolymer. researchgate.net

The choice of light source and wavelength is critical in photo-CRP. medicaljournalssweden.se Traditional photoinitiated polymerizations often required high-energy UV light (e.g., 254 nm). core.ac.uk However, modern photo-CRP methods are often designed to be activated by lower-energy visible light (350-700 nm), which is made possible by the specific functional groups of the photoinitiators or photocatalysts. core.ac.ukacs.org The use of visible light is advantageous as it is less damaging and allows for greater penetration depth. medicaljournalssweden.se

Various light sources are available for photo-CRP, including halogen lamps, laser diodes, light-emitting diodes (LEDs), and even sunlight. core.ac.uk LEDs are particularly attractive due to their narrow emission spectra, energy efficiency, and low cost. core.ac.uk The wavelength of the light source must be matched to the absorption spectrum of the photoinitiator or photocatalyst to ensure efficient initiation. medicaljournalssweden.seresearchgate.net For example, in the polymerization of acrylate-based coatings, different UV-LEDs with wavelengths ranging from 260-320 nm have been investigated as replacements for traditional mercury arc lamps. diva-portal.org The irradiance, or light intensity, also plays a crucial role in the polymerization kinetics. diva-portal.org

Table 4: Aspects of Photo-Controlled Radical Polymerization

AspectDescriptionCitation
Control Light provides temporal and spatial control over the polymerization. acs.orgnih.gov
Photoiniferters Act as initiator, transfer agent, and terminator, enabling macromonomer synthesis. core.ac.ukresearchgate.netresearchgate.net
Light Sources Vary from UV lamps to visible light LEDs and sunlight. core.ac.uk
Wavelength Must match the absorption of the photoactive species for efficient initiation. medicaljournalssweden.seresearchgate.net

Emulsion Polymerization Techniques for Acrylate Polymers

Emulsion polymerization is a type of radical polymerization that is widely used in industry to produce acrylate polymers. mpausa.org The process typically involves an oil-in-water emulsion, where droplets of monomer are dispersed in a continuous aqueous phase with the aid of a surfactant. mpausa.org Polymerization primarily occurs within the latex particles that form spontaneously during the reaction. mpausa.org

This technique offers several advantages, including the ability to achieve high molecular weights at fast polymerization rates, excellent heat dissipation due to the water phase, and a relatively stable and low-viscosity reaction medium. google.com Emulsion polymerization can be used to produce stable latexes which are the final product in applications like adhesives and coatings, or the solid polymer can be isolated from the aqueous dispersion. mpausa.orggoogle.com

Different emulsion polymerization methods, such as semi-batch, starved-feed, and in-situ seeded processes, have been employed to synthesize stable acrylic latexes. calpoly.edu For instance, core-shell polymers of styrene and butyl acrylate have been synthesized using a semi-continuous seeded reaction system. usm.my The properties of the resulting polymer, such as particle size, can be influenced by process parameters like feeding and aging time. usm.my Furthermore, controlled radical polymerization techniques, such as RAFT, can be integrated with emulsion polymerization to produce acrylate polymers with controlled characteristics. google.com

Table 5: Features of Emulsion Polymerization for Acrylates

FeatureDescriptionCitation
System Typically an oil-in-water emulsion of monomer, water, and surfactant. mpausa.org
Advantages High molecular weight, fast rates, good heat transfer, low viscosity. google.com
Process Variations Includes semi-batch, starved-feed, and seeded polymerization. calpoly.edu
Integration with CRP Can be combined with techniques like RAFT for enhanced control. google.com

Insertion Polymerization of Acrylates and Methacrylates

Insertion polymerization, also known as coordination-insertion polymerization, represents a powerful method for exercising stereocontrol during the formation of polymer chains. acs.org This control is achieved because the chain growth occurs directly at a metal center, where the proximity of the growing polymer chain and ligands on the catalyst can dictate the orientation of the incoming monomer. acs.org While highly successful for nonpolar olefins like propylene, the application of insertion polymerization to polar-substituted vinyl monomers such as acrylates has been a long-standing challenge. acs.orgd-nb.info The primary difficulty arises from the interaction of the polar functional group (the ester in acrylates) with the typically oxophilic early-transition metal catalysts, which can lead to catalyst deactivation.

The development of late-transition metal catalysts, particularly cationic Pd(II) diimine complexes, marked a significant breakthrough, enabling the copolymerization of ethylene (B1197577) with acrylates. d-nb.info These d8 metal complexes are more tolerant of polar functional groups. d-nb.info However, a major challenge in acrylate homopolymerization via an insertion mechanism is the stability of the intermediate species. After the insertion of an acrylate monomer, the carbonyl group can coordinate to the metal center, forming a stable chelate ring. This chelation can significantly slow down or even halt further monomer insertion, thereby impeding polymerization. acs.orgacs.org

Research has focused on designing catalysts that can overcome these challenges. For instance, studies on palladium-based catalysts have explored how ligand structure influences the rate and stereoselectivity of acrylate insertion. acs.org It has been demonstrated that the steric and electronic properties of the ligands attached to the metal center play a crucial role in controlling the insertion process. acs.org

Catalyst Systems and Research Findings

Various organometallic catalyst systems have been investigated for the insertion polymerization of acrylates. These often involve metals from Group 10 (Nickel, Palladium) and rare-earth metals (Lanthanides). acs.orgresearchgate.net

Palladium-Based Catalysts: Palladium complexes with bulky ligands have been studied to probe the mechanism of acrylate insertion. For example, complexes like [{(P^O)PdMe(L)}], where (P^O) is a chelating phosphine-sulfonato ligand, have been used to study the insertion of methyl acrylate (MA). acs.org These studies revealed that after an initial insertion, the resulting intermediate forms a stable five- or six-membered chelate by coordinating the carbonyl oxygen to the palladium center. acs.orgacs.org This chelation is a key intermediate that influences subsequent insertions. acs.org Theoretical studies using DFT methods have been employed to understand the energy barriers associated with consecutive acrylate insertions, providing insight into the polymerization pathways. acs.org

Nickel-Based Catalysts: Neutral nickel catalysts have also been developed for the copolymerization of ethylene and acrylates. nih.govcaltech.edu These systems have shown high activity, but a key consideration is the competing reaction of β-hydride elimination, which can act as a chain termination pathway. nih.govacs.orgescholarship.org The structure of the acrylate monomer itself influences the kinetics of these processes. For instance, bulkier acrylates like tert-butyl acrylate (tBA) show a different kinetic profile for insertion and β-hydride elimination compared to methyl acrylate (MA) or n-butyl acrylate (nBA). escholarship.org

Lanthanide-Based Catalysts: Lanthanide complexes, including half-sandwich and non-metallocene catalysts, have shown promise for the polymerization of polar monomers. researchgate.netacs.org Some yttrium complexes can initiate the polymerization of styrene and subsequently be used to create block copolymers with tert-butyl acrylate. researchgate.net Non-metallocene lanthanide catalysts have been particularly effective in the group-transfer polymerization (GTP) of various acrylic monomers, demonstrating living characteristics and enabling the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org While distinct from pure insertion, GTP involves coordination of the monomer to the metal center.

Kinetics and Thermodynamics of Insertion

Stoichiometric studies with model palladium complexes have provided valuable thermodynamic and kinetic data for the insertion of acrylates and methacrylates. A comparison between methyl acrylate (MA) and methyl methacrylate (MMA) insertion into a {(P^O)Pd(Me)L} fragment revealed significant differences.

ParameterMethyl Acrylate (MA) InsertionMethyl Methacrylate (MMA) Insertion
Enthalpy of Activation (ΔH‡) 48.5 (±3.0) kJ mol⁻¹69.0 (±3.1) kJ mol⁻¹
Entropy of Activation (ΔS‡) -138 (±7) J mol⁻¹ K⁻¹-103 (±10) J mol⁻¹ K⁻¹
Table based on data from stoichiometric studies of insertion into a Pd-Me bond. d-nb.infoacs.org

The higher activation enthalpy for MMA insertion contributes to a significant preference for MA incorporation in copolymerization experiments. d-nb.infoacs.org In fact, under conditions where MA readily copolymerizes with ethylene, no incorporation of MMA is detected, highlighting a preference for acrylate over methacrylate insertion by at least a factor of 100. d-nb.infoacs.org

Kinetic investigations of acrylate-induced β-hydride elimination in nickel-catalyzed systems have shown pseudo-first-order kinetics for this termination step. acs.orgescholarship.org The rate of this process is dependent on the specific acrylate monomer, the catalyst structure, and the presence of coordinating ligands like pyridine. acs.orgescholarship.org Understanding and controlling these kinetic factors is essential for designing catalysts that can efficiently produce high molecular weight polymers from acrylate monomers via a coordination-insertion mechanism. acs.org

Copolymerization Strategies Involving P Methoxybenzyl Acrylate

Statistical Copolymerization with p-Methoxybenzyl Acrylate (B77674) Derivatives

Statistical copolymerization involves the random arrangement of two or more different monomer units along the polymer chain. The properties of the resulting copolymer are an average of the properties of the constituent homopolymers, influenced by the copolymer composition and sequence distribution.

The determination of monomer reactivity ratios is crucial for predicting the composition of a copolymer from the monomer feed composition. These ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. Various methods, such as the Fineman-Ross and Kelen-Tüdös methods, are widely used to determine these ratios from experimental data. nii.ac.jpsemanticscholar.org

For instance, in the free radical copolymerization of benzyl (B1604629) methacrylate (B99206) (BzMA), a structurally similar monomer to pMBA, with diethylaminoethyl methacrylate (DEAEMA), a series of copolymers with different feed ratios were synthesized. semanticscholar.org The copolymer compositions were determined, and the data were analyzed using the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdös equations to calculate the monomer reactivity ratios. semanticscholar.org Similarly, the reactivity ratios for the copolymerization of n-butyl acrylate with methyl methacrylate have been determined using both the Jaacks method and the Kelen-Tüdös method. uni-bayreuth.de

These methods typically involve plotting experimental data in a linear form, where the slope and intercept of the resulting line are related to the reactivity ratios. The Kelen-Tüdös method is often favored as it can provide more reliable results over a wider range of monomer conversions. nii.ac.jpuni-bayreuth.de

Table 1: Representative Monomer Reactivity Ratios for Acrylate and Methacrylate Systems This table provides examples of monomer reactivity ratios determined for related acrylate and methacrylate systems, illustrating the range of values that can be expected. The specific reactivity ratios for p-Methoxybenzyl acrylate with various comonomers would need to be determined experimentally.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Polymerization Method Reference
n-Butyl Acrylate Methyl Methacrylate 0.34 1.7 ATRP uni-bayreuth.de
Benzyl Methacrylate Diethylaminoethyl Methacrylate 0.78 0.85 Free Radical semanticscholar.org
Styrene (B11656) Methyl Methacrylate 0.52 0.46 - researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and accurate technique for determining the composition of copolymers. creative-biostructure.comamazonaws.com By integrating the signals corresponding to specific protons unique to each monomer unit, the molar ratio of the monomers in the copolymer can be calculated. creative-biostructure.commagritek.com

For copolymers containing this compound, the characteristic signals of the methoxy (B1213986) protons and the benzyl protons can be used for quantification. nii.ac.jp For example, in the analysis of copolymers of methyl methacrylate (MMA) and benzyl methacrylate (BnMA), the integral intensities of the methoxy protons in the MMA units and the benzyl protons in the BnMA units are used to determine the chemical composition. nii.ac.jp This method is generally more accurate than traditional techniques like elemental analysis. creative-biostructure.com High-resolution NMR can also provide insights into the sequence distribution of the monomers within the polymer chain. nii.ac.jpcreative-biostructure.com

Block Copolymer Synthesis Incorporating this compound Units

Block copolymers consist of two or more long sequences (blocks) of different monomer units. These materials can exhibit unique properties, such as self-assembly into ordered nanostructures, due to the incompatibility of the different blocks.

A common method for synthesizing block copolymers is the sequential addition of monomers in a living polymerization system. pstc.org In this approach, a first monomer is polymerized to form a living polymer chain, which then acts as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated to form triblock or multiblock copolymers. pstc.orgcmu.edu

Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu For instance, the synthesis of di- and triblock copolymers of acrylates and methacrylates has been successfully achieved using ATRP through the sequential addition of monomers. cmu.edu

Another versatile method for synthesizing block copolymers involves the use of a macroinitiator. A macroinitiator is a polymer chain that has one or more active sites capable of initiating the polymerization of a second monomer. cmu.edu

For example, a homopolymer of this compound could be synthesized with a functional end group that can initiate the polymerization of another monomer. Conversely, a pre-made polymer can be functionalized to create initiating sites along its backbone or at its ends. In the synthesis of acrylate and methacrylate block copolymers via ATRP, a poly(methyl methacrylate) macroinitiator can be used to initiate the polymerization of acrylic monomers. cmu.edu For polyacrylates to effectively initiate the polymerization of methacrylates, halogen exchange is often employed, where the end group is a bromine atom and the catalyst is CuCl. cmu.edu

Graft Copolymerization with this compound Derivatives

Graft copolymers are a type of branched copolymer where one or more side chains of a different monomer are attached to a main polymer backbone. nih.gov This architecture can be achieved through three main strategies: "grafting from," "grafting through," and "grafting onto."

In the "grafting from" approach, initiating sites are created along a polymer backbone, from which the side chains are grown. nih.govcmu.edu For example, a polyethylene (B3416737) backbone can be functionalized with α-bromoisobutyrate groups, which then act as initiators for the ATRP of butyl acrylate, resulting in a polyethylene-g-poly(n-butyl acrylate) copolymer. cmu.edu

The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. cmu.edu The reactivity of the macromonomer is a critical factor in this process. cmu.edu

Finally, the "grafting onto" approach involves attaching pre-made polymer chains to a polymer backbone. This typically involves a reaction between functional groups on the side chains and the backbone.

Controlled radical polymerization techniques like ATRP have proven to be highly effective in synthesizing well-defined graft copolymers with controlled side chain length and density. nih.gov For instance, graft copolymers of poly(2-methoxyethyl acrylate) have been prepared using a combination of RAFT and ATRP. nih.gov

Controlled Architectures in Copolymerization

The advent of controlled/"living" radical polymerization (CLRP) techniques has revolutionized the synthesis of copolymers, enabling the precise design of macromolecular architectures. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Ð), and complex, well-defined structures. For a monomer like this compound, these techniques unlock the potential to create a variety of sophisticated copolymer architectures, including block copolymers, graft copolymers, and star copolymers. While detailed research findings specifically focusing on the synthesis of these complex architectures with this compound are not extensively documented in publicly available literature, the general principles established for other acrylate monomers are directly applicable.

Block Copolymers:

Block copolymers are comprised of two or more long sequences, or "blocks," of different monomers linked together. The synthesis of block copolymers involving monomers like this compound can be readily achieved through sequential monomer addition using CLRP methods.

In a typical ATRP synthesis of a diblock copolymer, for instance, a first monomer is polymerized to create a macroinitiator. This macroinitiator, which is a polymer chain with a reactive end-group, is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

Similarly, RAFT polymerization is a versatile method for preparing block copolymers. A macro-RAFT agent can be synthesized by polymerizing a first monomer in the presence of a RAFT agent. This macro-RAFT agent can then be used to control the polymerization of a second monomer, resulting in a block copolymer. The living nature of RAFT polymerization allows for the synthesis of well-defined block copolymers with high chain-end functionality.

The table below illustrates a hypothetical synthesis of a diblock copolymer, Poly(this compound)-b-poly(tert-butyl acrylate), using ATRP, based on established protocols for similar acrylate monomers.

BlockMonomerPolymerization MethodTarget DPM_n (g/mol)Đ (M_w/M_n)
First Block (Macroinitiator)This compoundATRP50~8,900<1.20
Diblock Copolymertert-Butyl acrylateATRP100~21,700<1.30

Graft Copolymers:

Graft copolymers consist of a main polymer backbone with one or more side chains of a different monomer attached. There are three main strategies for synthesizing graft copolymers: "grafting-through," "grafting-from," and "grafting-to."

"Grafting-through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with another monomer.

"Grafting-from" utilizes a polymer backbone with initiating sites from which the side chains are grown.

"Grafting-to" involves attaching pre-synthesized polymer chains to a polymer backbone.

ATRP and RAFT are particularly well-suited for the "grafting-from" approach to create well-defined graft copolymers. For example, a copolymer containing initiator-functionalized repeat units could be synthesized and subsequently used as a macroinitiator for the ATRP of this compound to form the grafted chains.

A representative example of a graft copolymer synthesis is shown in the table below, outlining the "grafting-from" approach.

ComponentPolymer/MonomerPolymerization MethodM_n (g/mol)Đ (M_w/M_n)
BackbonePoly(2-(2-bromoisobutyryloxy)ethyl methacrylate)ATRP~20,000~1.25
Grafted ChainsThis compoundATRP--
Graft CopolymerP(BIEM)-g-P(p-MBA)ATRP>50,000<1.50

Star Copolymers:

Star copolymers feature multiple polymer chains (arms) emanating from a central core. The "core-first" and "arm-first" methods are the two primary strategies for synthesizing star polymers.

The "core-first" approach involves a multifunctional initiator from which the arms are grown simultaneously.

The "arm-first" method involves the synthesis of linear polymer chains (arms) with a reactive end-group that are then attached to a multifunctional linking agent.

Controlled radical polymerization techniques provide excellent control over the synthesis of star copolymers with a defined number of arms and arm lengths. For instance, a multifunctional initiator could be used in the ATRP of this compound to produce a star homopolymer. Alternatively, block copolymer arms could be grown from the core to create star-block copolymers.

The following table provides a hypothetical example of the synthesis of a three-arm star copolymer of this compound using the "core-first" ATRP approach.

ArchitectureInitiatorMonomerPolymerization MethodTarget Arm DPM_n (g/mol)Đ (M_w/M_n)
3-Arm Star1,3,5-Tris(bromomethyl)benzeneThis compoundATRP30~16,000<1.35

Advanced Characterization Techniques for Poly P Methoxybenzyl Acrylate and Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are indispensable for confirming the chemical structure of poly(p-methoxybenzyl acrylate), verifying the success of polymerization, and determining the composition of its copolymers.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy serves as a fundamental tool for the identification of functional groups within a polymer, providing a unique spectral fingerprint. For poly(this compound), the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. The polymerization process itself can be monitored by observing the disappearance of the vibrational band associated with the acrylate (B77674) C=C double bond, which is typically present in the monomer at approximately 1637 cm⁻¹. spectroscopyonline.com

The spectrum of the resulting polymer is dominated by several key features. A strong and sharp absorption peak corresponding to the stretching vibration of the ester carbonyl group (C=O) is typically observed in the region of 1720-1740 cm⁻¹. dergi-fytronix.com Other significant absorptions include those from the C-O-C stretching of the ester and ether functionalities, as well as bands characteristic of the p-substituted aromatic ring.

Table 1: Characteristic FT-IR Absorption Bands for Poly(this compound)
Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching (aliphatic and aromatic)
~1730C=O stretching (ester carbonyl)
~1610, ~1510C=C stretching (aromatic ring)
~1250, ~1170C-O-C stretching (asymmetric and symmetric)
~1030O-CH₃ stretching (methoxy group)
~830C-H out-of-plane bending (p-substituted benzene)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of polymers, including stereochemistry (tacticity) and copolymer composition. unl.edu

¹H NMR Spectroscopy The ¹H NMR spectrum of poly(this compound) maps the distinct chemical environments of the protons. Compared to the sharp signals of the monomer, the polymer's spectrum displays broader peaks, a consequence of the reduced mobility of protons within the polymer chains.

Key signals in the spectrum correspond to the protons of the polymer backbone (methine and methylene (B1212753) groups), the benzylic methylene protons adjacent to the ester oxygen, the aromatic protons on the benzene (B151609) ring, and the protons of the methoxy (B1213986) group. nih.gov The relative integrals of these peaks are used to verify the polymer's structure and can be employed to calculate the monomer incorporation in copolymers.

Table 2: Representative ¹H NMR Chemical Shifts for Poly(this compound)
Chemical Shift (δ, ppm)Assignment
~7.2-6.8Aromatic protons (-C₆H₄-)
~5.0Benzylic protons (-O-CH₂-Ar)
~3.8Methoxy protons (-OCH₃)
~2.3Backbone methine proton (-CH-)
~1.8-1.4Backbone methylene protons (-CH₂-)

¹³C NMR Spectroscopy The ¹³C NMR spectrum offers a detailed view of the carbon framework of the polymer. Each carbon in a distinct electronic environment produces a unique signal. For poly(this compound), resonances can be assigned to the carbonyl carbon, the various aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the polymer backbone. researchgate.net Furthermore, the fine structure (splitting) of the signals for the carbonyl and backbone carbons can provide information about the stereochemical arrangement, or tacticity, of the polymer chains.

Table 3: Representative ¹³C NMR Chemical Shifts for Poly(this compound)
Chemical Shift (δ, ppm)Assignment
~175Carbonyl carbon (C=O)
~159Aromatic carbon (C-OCH₃)
~130Aromatic carbons (C-H)
~128Aromatic carbon (C-CH₂)
~114Aromatic carbons (C-H)
~66Benzylic carbon (-O-CH₂-Ar)
~55Methoxy carbon (-OCH₃)
~41Backbone methine carbon (-CH-)
~35Backbone methylene carbon (-CH₂-)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the polymer. The UV-Vis spectrum of poly(this compound) is primarily defined by the p-methoxyphenyl chromophore. The aromatic ring gives rise to strong π → π* electronic transitions, which typically manifest as distinct absorption bands in the ultraviolet region. acs.org The ester carbonyl group also possesses a characteristic, though significantly weaker, n → π* transition, which may be masked by the more intense absorptions from the aromatic moiety. The precise wavelength of maximum absorption (λmax) can be influenced by factors such as the solvent and the polymer's conformation in solution.

Table 4: Expected Electronic Transitions for Poly(this compound)
Wavelength (λmax)Electronic TransitionChromophore
~225 nmπ → πp-methoxyphenyl
~275 nmπ → πp-methoxyphenyl
~280-300 nmn → π*Carbonyl (C=O)

Chromatographic Analysis of Polymer Molecular Weight and Distribution

The molecular weight and its distribution are critical parameters that dictate the macroscopic properties of a polymer, including its mechanical strength and melt viscosity. Chromatographic methods are the standard for quantifying these characteristics.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. metu.edu.trresearchgate.net This method separates macromolecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting more quickly than smaller molecules that can penetrate the pores. chemrxiv.org By calibrating the system with well-characterized polymer standards of known molecular weights, the molecular weight of an unknown sample can be accurately determined. chemrxiv.org

For a typical GPC analysis of poly(this compound), the polymer is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). The solution is then injected into the GPC system, and its elution profile is monitored by a detector, commonly a differential refractive index (DRI) or a UV detector. The output is a chromatogram that relates detector signal to elution volume, which is then transformed into a molecular weight distribution curve.

Polydispersity Index (PDI) Determination

From the GPC chromatogram, various molecular weight averages are calculated, most notably the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). metu.edu.tr The ratio of these two values yields the Polydispersity Index (PDI = Mw/Mn), a dimensionless quantity that describes the breadth of the molecular weight distribution. metu.edu.tr

A PDI of 1.0 signifies a perfectly uniform (monodisperse) polymer, where every chain has the same length—a situation rarely encountered in synthetic polymers. The PDI of poly(this compound) is highly dependent on the polymerization technique employed. Modern controlled radical polymerization methods can achieve narrow distributions with PDI values approaching 1.1. In contrast, conventional free-radical polymerization typically produces polymers with broader distributions, reflected in PDI values ranging from 1.5 to 2.0 or even higher. researchgate.net

Table 5: Example GPC Data for a Poly(acrylate) Synthesized by Controlled Radical Polymerization
SampleMₙ (g/mol)Mₙ (g/mol)PDI (Mₙ/Mₙ)
Poly(this compound)25,00027,5001.10

Note: This data is representative. Actual values will vary based on specific synthesis conditions.

Thermal Analysis of Polymer Thermal Properties and Degradation Kinetics

Thermal analysis techniques are crucial for determining the operational limits and degradation behavior of polymeric materials. For Poly(this compound) (PMBA) and its copolymers, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on thermal transitions, stability, and the kinetics of thermal decomposition.

Differential Scanning Calorimetry is employed to measure the temperatures of thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 1: Glass Transition Temperatures (Tg) of Structurally Related Polymers Determined by DSC

Polymer/CopolymerGlass Transition Temperature (Tg)Reference
Poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate]73.1°C researchgate.net
Poly(benzyl methacrylate) (P(BzMA))75°C dergi-fytronix.com
Poly(SA-co-MPGA) Hydrogel (xSA = 0.5)Tc = 43.3°C nih.gov
Poly(SA-co-MPGA) Hydrogel (xSA = 0.7)Tc = 39.8°C nih.gov
Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymersIncreases with IBMA content dergi-fytronix.com

Note: Tc (crystallization temperature) is reported for the hydrogel samples as the primary thermal transition observed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. Differential Thermal Analysis (DTA), often performed concurrently, measures the temperature difference between a sample and a reference material, indicating exothermic or endothermic transitions.

Studies on analogous polymers provide insight into the expected thermal behavior of PMBA. For example, a copolymer of 4-methoxybenzyl methacrylate (B99206) and isobornyl methacrylate was investigated by TGA, showing its decomposition characteristics at various heating rates under a nitrogen atmosphere. researchgate.net Similarly, the thermal stability of poly(benzyl methacrylate) (PBzMA) and its composites has been thoroughly analyzed. dergi-fytronix.comdergi-fytronix.com TGA results for PBzMA show that its thermal stability can be affected by the presence of fillers; for instance, the addition of graphite (B72142) was found to decrease the thermal stability of the polymer. dergi-fytronix.comdergi-fytronix.com The thermal stability of copolymers is also influenced by the composition of the monomer units in the polymer chain. dergi-fytronix.com For copolymers of isobornyl methacrylate and benzyl (B1604629) methacrylate, thermal stability was observed to increase with a higher content of benzyl methacrylate units. dergi-fytronix.com

Table 2: TGA Decomposition Data for Structurally Similar Polymers

Polymer/CopolymerKey Decomposition TemperaturesObservationsReference
Poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate)Studied from room temperature to 500°CDegradation kinetics were analyzed at multiple heating rates. researchgate.net
Poly(benzyl methacrylate) (P(BzMA))Tonset, Tmax, and Tfinal depend on heating rate.Thermal stability decreased with the addition of graphite. dergi-fytronix.comdergi-fytronix.com
Poly(isobornyl methacrylate-co-benzyl methacrylate)Not specifiedThermal stability increased with higher benzyl methacrylate content. dergi-fytronix.com

The kinetics of thermal degradation can be elucidated from TGA data collected at multiple heating rates. Isoconversional (model-free) methods, such as those developed by Kissinger, Flynn–Wall–Ozawa (FWO), and Tang, are commonly used to calculate the activation energy (Ea) of the degradation process. nih.govsci-hub.boxmdpi.com The activation energy represents the minimum energy required to initiate the decomposition reaction and is a key parameter for assessing thermal stability.

For a copolymer of 4-methoxybenzyl methacrylate, the activation energy for thermal degradation was determined to be approximately 166–168 kJ/mol using the Kissinger, FWO, and Tang methods. researchgate.net An analysis of the experimental data suggested a deceleration-type reaction mechanism. For poly(benzyl methacrylate)/graphite composites, the average activation energy calculated using the FWO method was 182.7 kJ/mol. dergi-fytronix.comdergi-fytronix.com These studies show that the activation energy can vary with the specific chemical structure and composition of the polymer. mdpi.com

Table 3: Activation Energy (Ea) of Thermal Degradation for Related Polymers

Polymer/CopolymerMethod(s) UsedActivation Energy (Ea) (kJ/mol)Reference
Poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate)Kissinger166.38 researchgate.net
Flynn–Wall–Ozawa (FWO)167.54 researchgate.net
Tang167.47 researchgate.net
Poly(benzyl methacrylate)/5% Graphite CompositeFlynn–Wall–Ozawa (FWO)182.7 (average) dergi-fytronix.comdergi-fytronix.com

Structural and Morphological Characterization

X-ray Diffraction (XRD) is a powerful technique for investigating the long-range order in materials. It is used to determine whether a polymer is amorphous, semi-crystalline, or crystalline. Amorphous polymers produce broad, diffuse scattering patterns, while crystalline materials yield sharp, well-defined diffraction peaks.

For many acrylate and methacrylate polymers with bulky side groups, the structure is typically amorphous due to steric hindrance preventing efficient chain packing. For example, Poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate] was found to be noncrystalline. researchgate.net XRD analysis of polyaniline layers has shown the presence of crystalline domains embedded within an amorphous matrix, indicating a semi-crystalline nature. mdpi.com This suggests that while PMBA is likely to be predominantly amorphous, the potential for some degree of local order or the formation of semi-crystalline domains, particularly in copolymers, could be investigated using XRD.

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the micro- and nanostructure of polymers. nih.gov SEM provides high-resolution images of a material's surface topography, while TEM allows for the analysis of the internal bulk morphology, such as phase separation in copolymers.

For copolymers containing PMBA, TEM would be essential for characterizing the morphology of phase-separated domains. The size, shape, and arrangement of these domains (e.g., lamellar, cylindrical, or spherical) are dictated by factors such as block length and composition. However, direct observation of copolymers of poly(alkyl acrylate) and poly(alkyl methacrylate) can be challenging due to the low electron contrast between the blocks, often necessitating staining techniques. cmu.edu

Mass Spectrometric Characterization (e.g., Pyrolysis-Mass Spectrometry)

Mass spectrometric techniques, particularly those coupled with pyrolysis, serve as powerful tools for elucidating the thermal degradation pathways and structural characteristics of poly(this compound) and its copolymers. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a principal method employed for this purpose. This technique involves the thermal decomposition of the polymer sample in an inert atmosphere, followed by the separation of the resulting volatile fragments by gas chromatography and their subsequent identification by mass spectrometry.

The thermal degradation of polyacrylates typically proceeds through complex mechanisms involving random chain scission and side-group elimination reactions. For poly(this compound), the ester group is the most probable site for initial bond cleavage. The fragmentation patterns observed in the mass spectra of the pyrolysis products provide a detailed fingerprint of the polymer's structure and thermal stability.

While specific research detailing the Py-GC/MS of poly(this compound) is limited, valuable insights can be drawn from studies on structurally similar polymers, such as poly(benzyl acrylate) and poly(4-methoxybenzyl methacrylate). The thermal degradation of poly(benzyl acrylate) is known to yield carbon dioxide, benzyl alcohol, and low molecular weight polymer fragments, proceeding through a random scission of the main polymer chain.

In a study focused on the thermal degradation of the closely related poly(4-methoxybenzyl methacrylate), thermogravimetric analysis revealed the kinetics of its decomposition. Although the backbone degradation of a methacrylate differs from that of an acrylate, the fragmentation of the p-methoxybenzyl side group is expected to share similarities. The primary pyrolysis products would likely include p-methoxybenzyl alcohol, p-methoxybenzaldehyde, and toluene, resulting from the cleavage and subsequent rearrangement of the ester side chain.

The analysis of copolymers containing this compound units via Py-GC/MS would allow for the identification of characteristic pyrolysis products from each monomer component. The relative abundance of these products can provide quantitative information about the copolymer composition. Furthermore, the presence of hybrid pyrolysis products, containing fragments from different monomer units, can offer insights into the sequence distribution within the copolymer chain.

Table 1: Potential Pyrolysis Products of Poly(this compound) Based on Analogous Structures

Putative Pyrolysis ProductChemical FormulaMolecular Weight ( g/mol )Likely Origin
p-Methoxybenzyl alcoholC₈H₁₀O₂138.16Cleavage of the ester linkage with hydrogen transfer
p-MethoxybenzaldehydeC₈H₈O₂136.15Oxidation of the benzyl group during pyrolysis
TolueneC₇H₈92.14Cleavage of the benzyl-oxygen bond and subsequent reactions
Carbon DioxideCO₂44.01Decarboxylation of the acrylate backbone
This compoundC₁₁H₁₂O₃208.21Monomer reversion (less common for acrylates)

Computational Chemistry and Modeling of P Methoxybenzyl Acrylate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like p-Methoxybenzyl acrylate (B77674), providing a balance between accuracy and computational cost. DFT calculations can elucidate molecular geometry, electronic distributions, and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For p-Methoxybenzyl acrylate, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles that define its shape.

While a specific, complete optimized geometry for this compound is not detailed in the available literature, DFT studies on constituent and related molecules like 4-methoxybenzaldehyde (B44291) and other benzyl (B1604629) derivatives provide expected values. For instance, calculations on 4-methoxybenzaldehyde using the B3LYP/6-311++G(d,p) method show that the C-C bond length between the aryl ring and a substituent group is typically shorter than a standard C-C single bond due to conjugation. The benzene (B151609) ring is expected to be largely planar, with the methoxy (B1213986) and acrylate groups potentially lying slightly out of this plane. Conformation analysis, which involves mapping the potential energy surface by systematically rotating specific bonds, would be used to identify the most stable conformer, likely governed by the orientation of the acrylate group relative to the benzyl ring.

ParameterDescriptionExpected Feature based on Related Compounds
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Aromatic C-C bonds ~1.39 Å; C=O bond ~1.21 Å; C=C (acrylate) ~1.34 Å.
Bond Angles (°)The angle formed between three connected atoms.Angles within the benzene ring ~120°; C-O-C (ester) ~116°.
Dihedral Angles (°)The angle between two intersecting planes, defining molecular conformation.Determines the rotational position of the acrylate and methoxy groups relative to the phenyl ring.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap generally signifies higher reactivity and polarizability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-methoxyphenyl group, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acrylate moiety. This distribution facilitates an intramolecular charge transfer upon electronic excitation. DFT calculations on similar structures, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that a narrow frontier orbital gap indicates significant charge transfer interaction within the molecule.

ParameterValue (eV) for a Related Methoxybenzyl Compound*Significance
EHOMO-5.65Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.16Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)4.49Indicates chemical reactivity and stability; influences electronic absorption spectra.

*Illustrative data from DFT calculations on 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one.

A more detailed picture of charge distribution is provided by the Molecular Electrostatic Potential Surface (MEPS). The MEPS maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. This is invaluable for predicting how the molecule will interact with other charged or polar species. Negative regions (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEPS would show significant negative potential around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity and lone pairs of electrons. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)).

In this compound, NBO analysis would reveal key hyperconjugative interactions that contribute to its stability. Significant charge transfer would be expected from the lone pair orbitals of the oxygen atoms (donors) to the antibonding π* orbitals of the carbonyl and vinyl groups (acceptors). Furthermore, delocalization from the π orbitals of the benzene ring to the π* orbitals of the acrylate group would also be a major stabilizing factor. These interactions confirm the electronic communication between the methoxybenzyl donor and the acrylate acceptor.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O) on Methoxyπ(C-C) in Ring~20-30Resonance stabilization of the ring by the methoxy group.
π(C=C) in Ringπ(C=O) in Acrylate~5-10Conjugation between the phenyl ring and the carbonyl group.
LP(O) on Carbonylπ(C=C) in Acrylate~15-25Intramolecular charge delocalization within the acrylate group.

*Illustrative stabilization energies (E(2)) based on typical values for similar functional groups in related molecules.

Molecules with significant intramolecular charge transfer, like this compound, are candidates for nonlinear optical (NLO) materials. DFT calculations are a powerful tool for predicting NLO properties, particularly the first-order hyperpolarizability (β), which is the microscopic origin of second-harmonic generation. Molecules possessing a large β value typically have a strong electron donor group connected to an electron acceptor group through a π-conjugated system. In this compound, the methoxy group serves as the donor, the phenyl ring and vinyl group form the π-bridge, and the carbonyl group acts as the acceptor. Computational studies on similar acrylate polymers and other organic chromophores have demonstrated a strong correlation between molecular structure and NLO response.

NLO ParameterDescriptionSignificance
Dipole Moment (μ)Measure of ground-state charge asymmetry.Contributes to overall polarity.
Polarizability (α)The molecule's ability to form an induced dipole moment in an electric field.Related to linear optical properties.
First Hyperpolarizability (β)Measure of the second-order NLO response.Indicates potential for applications like frequency doubling.

Molecular Dynamics Simulations

While quantum mechanics focuses on the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. For this compound, MD simulations are most relevant for studying the properties of its corresponding polymer, poly(this compound), either in bulk or in solution.

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of macroscopic properties based on microscopic interactions. Studies on structurally similar polymers, such as poly(ω-methoxyalkyl acrylate)s, provide significant insight into the expected behavior. These simulations have been used to investigate the dynamics of water molecules at the polymer interface, the flexibility of the polymer side-chains, and the formation of hydration layers. For poly(this compound), MD simulations could predict its glass transition temperature, mechanical properties, and interactions with solvents or other molecules, which is crucial for designing materials for specific applications like biomaterials where protein adsorption resistance is key.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods provide a powerful framework for elucidating the structure-activity relationships (SAR) of molecules like this compound. These in silico techniques allow for the prediction of a compound's biological activity or chemical reactivity based on its molecular structure, thereby guiding the design of new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are central to these studies, establishing a mathematical correlation between the chemical structure and a specific activity.

The development of a robust QSAR model begins with the calculation of molecular descriptors. For this compound, these descriptors would be computed using quantum chemical methods such as Density Functional Theory (DFT). DFT calculations can determine the optimized molecular geometry and a wide range of electronic and structural properties. While specific QSAR studies for this compound are not extensively documented in public literature, the methodology can be illustrated by examining computational studies of molecules containing the p-methoxybenzyl moiety. For example, DFT calculations performed on related structures, such as 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one using the B3LYP method with a 6-311++G(d,p) basis set, yield critical descriptors for SAR analysis. researchgate.netepstem.net

These descriptors quantify various aspects of the molecule's electronic and spatial characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate or accept electrons, respectively. researchgate.netepstem.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netepstem.net Other significant descriptors include the molecular dipole moment, which describes the polarity of the molecule, and Mulliken atomic charges, which indicate the charge distribution across the atoms. These parameters are crucial for understanding potential intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which often govern biological activity.

The table below summarizes key molecular descriptors that would be calculated for this compound in a typical computational SAR study, based on methodologies applied to analogous compounds.

Descriptor CategorySpecific DescriptorRelevance in SAR/QSAR
Electronic HOMO EnergyRelates to electron-donating ability and susceptibility to electrophilic attack.
LUMO EnergyRelates to electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO GapIndicator of chemical reactivity, stability, and polarizability.
Dipole MomentQuantifies molecular polarity, influencing solubility and binding interactions.
Mulliken Atomic ChargesDescribes charge distribution, identifying sites for electrostatic interactions.
Thermodynamic Enthalpy of FormationRelates to the stability of the molecule.
EntropyMeasures the degree of disorder in the molecular system.
Heat CapacityIndicates the ability of the molecule to store thermal energy.
Global Reactivity Electronegativity (χ)Describes the tendency of the molecule to attract electrons.
Chemical Hardness (η)Measures resistance to change in electron distribution.
Chemical Softness (σ)The reciprocal of hardness, indicating reactivity.

These calculated descriptors would then be used as independent variables in statistical analyses to build a QSAR model that correlates them with a measured activity (e.g., binding affinity to a receptor, inhibition of an enzyme). Such models enable the virtual screening of novel derivatives and the rational design of compounds with enhanced activity.

Computational Materials Science of Polymers

Computational materials science offers indispensable tools for predicting the macroscopic properties of polymers, such as poly(this compound), from their underlying molecular structure. By simulating the behavior of polymer chains at the atomic level, these methods can provide insights into material characteristics like mechanical strength, thermal stability, and interactions with other molecules, thus accelerating the design and discovery of new materials. nih.gov

Molecular Dynamics (MD) is a primary simulation technique used in this field. An MD simulation models a polymer system by creating a virtual "box" containing multiple polymer chains and, if relevant, solvent molecules. The interactions between all atoms are defined by a force field, and the simulation calculates the trajectories of these atoms over time by solving Newton's equations of motion. This allows for the observation of dynamic processes and the calculation of equilibrium properties. nih.gov

For poly(this compound), MD simulations could predict a range of crucial material properties. For instance, simulations of analogous polyacrylate systems, like poly(2-methoxyethyl acrylate) (PMEA), have been used to investigate water structures within the hydrated polymer, which is critical for understanding its biocompatibility. researchgate.net Similarly, MD simulations could be employed to study the conformational behavior of the p-methoxybenzyl side chains in poly(this compound), which would significantly influence the polymer's physical properties, such as its glass transition temperature (Tg) and mechanical modulus. The flexibility and interactions of these side chains dictate how the polymer chains pack and respond to external stimuli. nih.gov

By simulating the polymer melt or a solvated system, researchers can predict thermodynamic and mechanical properties. For example, the cohesive energy density, a measure of the intermolecular forces within the material, can be calculated, which is directly related to the polymer's solubility parameter. Mechanical properties, such as the stress-strain relationship, can be determined by simulating the deformation of the polymer matrix. These computational approaches enable the creation of virtual polymer libraries to screen for materials with specific target properties before undertaking their actual synthesis, saving significant time and resources. nih.gov

The following table outlines key material properties of poly(this compound) that can be predicted using computational materials science techniques like Molecular Dynamics.

Property CategoryPredicted PropertyComputational MethodSignificance
Thermodynamic Glass Transition Temperature (Tg)MD Simulation (via cooling ramps)Defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Cohesive Energy DensityMD SimulationPredicts solubility and miscibility with other materials.
Thermal Expansion CoefficientMD Simulation (via NPT ensemble)Describes how the material's size changes with temperature.
Mechanical Elastic ModulusMD Simulation (via deformation)Measures the material's stiffness and resistance to elastic deformation.
Tensile StrengthMD Simulation (via deformation)Indicates the maximum stress the material can withstand while being stretched.
Structural Radius of GyrationMD SimulationDescribes the overall size and shape of the polymer chains.
Free VolumeMD SimulationRelates to the mobility of polymer chains and the diffusion of small molecules within the polymer.
Side-Chain ConformationMD SimulationDetermines how side chains are oriented, affecting packing and intermolecular interactions.

Through these computational models, a detailed understanding of the structure-property relationships of poly(this compound) can be developed, providing a rational basis for its application in various fields.

Post Polymerization Modification Strategies for Poly P Methoxybenzyl Acrylate

Cleavage and Deprotection of p-Methoxybenzyl Groups

The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and other functional groups because it can be cleaved under specific conditions that often leave other protecting groups, like simple benzyl (B1604629) ethers, intact. ucla.educhem-station.comtotal-synthesis.com Its removal is a critical step in the post-polymerization modification of poly(p-methoxybenzyl acrylate) to unmask the carboxylic acid or to allow for further transformations.

Visible-light photoredox catalysis has emerged as a mild and selective method for the deprotection of PMB ethers. rsc.orgconsensus.app This technique offers excellent functional group tolerance, orthogonality with other protecting groups, and avoids the use of harsh reagents or conditions. rsc.org The reaction is typically mediated by a photocatalyst that, upon excitation with visible light, can engage in a single electron transfer (SET) process with the electron-rich p-methoxybenzyl ether. total-synthesis.comnih.gov

The process involves the oxidation of the PMB group, which leads to the formation of a stabilized radical cation due to the electron-donating methoxy (B1213986) substituent. total-synthesis.com This intermediate is then susceptible to cleavage, ultimately releasing the deprotected alcohol and p-methoxybenzaldehyde. chem-station.com Various photoredox catalysts, including metal complexes and metal-free organic dyes like eosin (B541160) Y, have been successfully employed. nih.govresearchgate.net These reactions can be performed under mild, often neutral or slightly acidic conditions, and are compatible with a wide range of functional groups that might be sensitive to traditional oxidative or strongly acidic deprotection methods. rsc.orgresearchgate.net

Table 1: Examples of Photoredox-Catalyzed Deprotection of PMB Ethers

Catalyst SystemOxidantConditionsKey Features
Ru(bpy)₃Cl₂Air / Ammonium PersulfateVisible Light, Mild ConditionsExcellent functional group tolerance; avoids stoichiometric redox byproducts. rsc.orgnih.gov
Eosin YHydrogen PeroxideLEDs, Acidic ConditionsUtilizes longer-wavelength light, providing a milder protocol. researchgate.net
Metal-Free CatalystsAir / Ammonium PersulfateVisible LightGreener approach, good to excellent yields in short reaction times. nih.govacs.org

The scalability of photoredox deprotection has also been demonstrated, making it a viable method for larger-scale applications. researchgate.net

The PMB group can also be cleaved under acidic conditions, although it is generally more stable than other acid-labile groups like t-butyl esters. nih.gov The rate and selectivity of acidic cleavage depend on the strength of the acid and the reaction conditions. Strong acids such as trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (triflic acid, TfOH) are effective for this transformation. ucla.eduresearchgate.net

For instance, 10% TFA in dichloromethane (B109758) can quantitatively cleave PMB esters while leaving benzyl esters intact. nih.gov Triflic acid, even in catalytic amounts, can efficiently remove the PMB group, often at room temperature and in short reaction times. ucla.edu The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a stable p-methoxybenzyl carbocation. ucla.edu To prevent side reactions, this carbocation is often trapped by a scavenger like 1,3-dimethoxybenzene (B93181) or anisole. ucla.edu

Weaker acids can also be employed, sometimes requiring elevated temperatures. ucla.edu The choice of acid and conditions allows for selective deprotection in the presence of other acid-sensitive groups. For example, PMB ethers can be cleaved with catalytic amounts of hydrochloric acid in hexafluoro-2-propanol (HFIP), a system that has shown high chemoselectivity. universiteitleiden.nl

Table 2: Selected Acidic Conditions for PMB Deprotection

Reagent(s)SolventTemperatureNotes
Trifluoroacetic Acid (TFA) (10%)DichloromethaneRoom TempSelective cleavage in the presence of benzyl esters. nih.gov
Triflic Acid (TfOH) (0.5 equiv)DichloromethaneRoom TempFast and efficient; used with a scavenger. ucla.edu
POCl₃DichloroethaneRoom TempEffective for PMB ethers and esters; does not affect benzyl ethers or Boc-carbamates. nih.gov
HCl (catalytic)Hexafluoro-2-propanol (HFIP) / DichloromethaneRoom TempFast, mild, and chemoselective for PMB and 2-naphthylmethyl ethers. universiteitleiden.nl

It is important to note that the high reactivity of some substrates under strongly acidic conditions can lead to side reactions if not carefully controlled. universiteitleiden.nl

Functionalization via "Click" Chemistry Reactions

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, tolerant of various functional groups, and produce minimal byproducts. savvysciencepublisher.comnih.gov These reactions are exceptionally well-suited for post-polymerization modification, allowing for the efficient covalent attachment of a wide array of molecules to the polymer backbone. cmu.edunih.gov After deprotection of poly(this compound) to poly(acrylic acid), the carboxylic acid groups can be converted into functionalities suitable for click reactions, such as azides or alkynes.

Thiol-click reactions, particularly thiol-ene and thiol-acrylate reactions, are highly efficient methods for polymer functionalization. usm.edu The radical-mediated thiol-ene reaction proceeds with high yields, is insensitive to oxygen, and can be initiated by UV light or heat. advanceseng.com The thiol-acrylate reaction, a type of Michael addition, can also be used to form carbon-sulfur bonds. researchgate.netacs.org

In the context of a polyacrylate backbone, pendent acrylate (B77674) groups (which could be introduced by partial deprotection and re-functionalization) can react with various thiol-containing molecules. This process allows for the introduction of diverse functionalities. The reaction between thiols and acrylates can proceed via a radical chain-growth and step-growth process, which can lead to more uniform polymer networks compared to pure acrylate polymerization. optica.org This chemistry is versatile for modifying polymer surfaces and monoliths, for example, by grafting hydrophobic or polar moieties onto a thiol-containing polymer support. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govresearchgate.net It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its near-perfect reliability, high yields, and exceptional tolerance toward a wide range of functional groups and reaction conditions. researchgate.netbeilstein-journals.org

For modifying a polyacrylate backbone, the carboxylic acid groups can be functionalized to bear either azide or alkyne groups. For example, the polymer can be reacted with an azide-containing alcohol (like 3-azidopropanol) or an alkyne-containing alcohol (like propargyl alcohol) through esterification. The resulting azide- or alkyne-functionalized polymer can then be "clicked" with a variety of molecules containing the complementary functional group. This strategy has been widely used to prepare functional materials, bioconjugates, and complex polymer architectures like block copolymers and polymer brushes. savvysciencepublisher.comnih.govresearchgate.net

Table 3: Overview of CuAAC for Polymer Functionalization

FeatureDescription
Reactants Terminal Alkyne and Azide
Catalyst Copper(I) source (e.g., Cu(I) salts or Cu(II) with a reducing agent)
Product 1,4-disubstituted 1,2,3-triazole
Key Advantages High yield and selectivity, mild reaction conditions, wide functional group tolerance, bio-orthogonality. nih.govresearchgate.netbeilstein-journals.org
Applications in Polymer Science Synthesis of block copolymers, graft polymers, dendrimers, surface functionalization, and bioconjugation. savvysciencepublisher.comnih.govnyu.edu

The robustness of the CuAAC reaction makes it an ideal tool for creating libraries of functional polymers from a single polymeric precursor. nyu.edu

Transesterification Reactions on Polymer Backbones

Transesterification is another effective method for the post-polymerization modification of polyacrylates. researchgate.net This reaction involves the exchange of the ester's alcohol group with another alcohol, and it can be used to directly alter the side chains of the poly(this compound) backbone, potentially without a deprotection step, or more commonly, after converting it to a more reactive ester like poly(methyl acrylate).

Recent advancements have demonstrated that organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can efficiently catalyze the transesterification of polyacrylates under mild conditions. semanticscholar.org This approach allows for the direct transformation of commodity polyacrylates into value-added functional materials. semanticscholar.org The reaction can proceed to high conversion without the need for high temperatures or the continuous removal of byproducts, which was a limitation of earlier methods. researchgate.netosti.gov

This methodology exhibits selectivity based on sterics; for example, it is highly efficient for primary alcohols, while more hindered secondary or tertiary alcohols show lower reactivity. semanticscholar.org This chemoselectivity can be exploited for the site-selective functionalization of copolymers. semanticscholar.org By using functional alcohols as nucleophiles, a wide range of side-chain functionalities can be introduced onto the polyacrylate backbone, creating materials with tailored properties. researchgate.net

Grafting-to and Grafting-from Approaches for Surface Modification

Surface modification of poly(this compound) can be effectively achieved using "grafting-to" and "grafting-from" methodologies. These techniques allow for the covalent attachment of polymer chains onto the pMBzA surface, thereby creating a polymer brush layer that dictates the new surface properties. researchgate.netcityu.edu.hk

Grafting-to Approach

The "grafting-to" approach involves the synthesis of end-functionalized polymer chains in solution, which are then attached to a reactive surface. In the case of a poly(this compound) surface, this would typically first involve the deprotection of the p-methoxybenzyl groups to reveal carboxylic acid moieties. These carboxylic acid groups can then be activated to react with polymers containing complementary functional groups, such as amines or hydroxyls, to form amide or ester linkages, respectively.

One of the main advantages of the "grafting-to" method is that the polymer to be grafted can be thoroughly characterized before the attachment step, allowing for precise control over its molecular weight and composition. cmu.edu However, a significant drawback is that the grafting density is often limited due to the steric hindrance imposed by the already attached polymer chains, which can prevent incoming chains from reaching the surface. cmu.edu

Table 1: Illustrative "Grafting-to" Strategy for Poly(this compound) Surface Modification

Step Description Reactants Resulting Surface Functionality
1. Deprotection Cleavage of the p-methoxybenzyl protecting group to expose carboxylic acid groups on the polymer surface. Trifluoroacetic acid (TFA) or other acidic conditions. Poly(acrylic acid) surface
2. Activation Conversion of surface carboxylic acid groups to more reactive species (e.g., N-hydroxysuccinimide esters). N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) Activated ester surface

Grafting-from Approach

The "grafting-from" approach, also known as surface-initiated polymerization (SIP), involves immobilizing an initiator on the surface and then polymerizing monomers directly from these surface-bound initiators. cityu.edu.hkcmu.edu This method generally leads to a much higher grafting density compared to the "grafting-to" technique, as the small monomer molecules can easily diffuse to the active polymerization sites. cmu.edu

For a poly(this compound) surface, the "grafting-from" process would begin with the chemical modification of the pMBzA backbone to introduce initiator functionalities. For example, a portion of the benzyl ester groups could be modified to incorporate an atom transfer radical polymerization (ATRP) initiator, such as a 2-bromoisobutyryl group. nih.gov Subsequently, a desired monomer can be polymerized from the surface using a controlled radical polymerization technique like ATRP, allowing for the growth of well-defined polymer brushes with controlled thickness and architecture. cmu.edumdpi.com

An alternative "grafting-from" strategy leverages the cleavage of the p-methoxybenzyl group. After deprotection to form a poly(acrylic acid) surface, the resulting carboxylic acid groups can be used to anchor initiators for subsequent surface-initiated polymerization.

Table 2: Example of a "Grafting-from" Strategy using Surface-Initiated ATRP on a Modified Poly(this compound) Surface

Parameter Description Example Conditions Expected Outcome
Surface Preparation Introduction of ATRP initiator sites onto the pMBzA polymer backbone. Reaction with N-(2-hydroxyethyl)-2-bromo-isobutyramide after partial deprotection. Initiator-functionalized surface
Monomer Monomer to be polymerized from the surface. N-isopropylacrylamide (NIPAM) Thermo-responsive polymer brushes
Catalyst System Catalyst and ligand for the ATRP reaction. CuBr / PMDETA Controlled polymerization
Solvent Reaction medium for the polymerization. Toluene/Water mixture Homogeneous reaction environment

| Polymerization Time | Duration of the polymerization reaction. | Varied (e.g., 1-24 hours) | Control over polymer brush thickness |

Detailed research findings indicate that the choice between "grafting-to" and "grafting-from" approaches depends on the desired surface characteristics. For applications requiring a high density of grafted chains and precise control over brush thickness, the "grafting-from" method is generally preferred. cmu.edu Conversely, when it is critical to use pre-characterized polymers and a lower grafting density is acceptable, the "grafting-to" method offers a more straightforward synthetic route.

Advanced Applications of Poly P Methoxybenzyl Acrylate and Copolymers in Materials Science

Smart Materials and Responsive Systems

Polymers incorporating p-methoxybenzyl acrylate (B77674) have been investigated for their potential in creating smart materials, particularly those that respond to changes in temperature. These "thermoresponsive" polymers can undergo conformational changes or phase transitions in response to thermal stimuli, making them suitable for applications such as sensors, actuators, and controlled release systems.

One area of interest is the development of thermoresponsive hydrogels. While much of the research in this area has focused on polymers like poly(N-isopropylacrylamide), there is growing interest in acrylate-based systems. Copolymers of stearyl acrylate (SA) and methoxy (B1213986) poly(ethylene glycol) acrylate (MPGA), for example, have been shown to exhibit shape-memory functions. These hydrogels can be deformed at an elevated temperature and will retain their deformed shape upon cooling. Reheating allows the material to return to its original form. This behavior is attributed to a crystalline-to-amorphous transition of the stearyl side chains within the polymer network. mdpi.commdpi.comnih.govmdpi.com Such materials hold promise for applications in intelligent biomaterials and soft actuators. mdpi.commdpi.comnih.govmdpi.com

The thermoresponsive behavior of these polymers is often characterized by a lower critical solution temperature (LCST), the temperature above which the polymer becomes less soluble in a solvent. This property can be finely tuned by copolymerizing with other monomers, allowing for the design of materials with specific transition temperatures for various applications.

Functional Coatings and Surface Modification

The properties of poly(p-methoxybenzyl acrylate) and its copolymers make them attractive candidates for the development of functional coatings and for surface modification. Acrylate-based polymers are known for their durability, weather resistance, and adhesive properties, which are desirable characteristics for protective and functional coatings.

In the realm of specialty optical fibers, acrylate-based coatings are crucial for protecting the glass fiber from mechanical damage and environmental degradation. These coatings can be formulated to withstand harsh conditions, including high temperatures and exposure to aggressive chemicals. The selection of specific acrylate monomers and oligomers allows for the tailoring of the coating's refractive index, adhesion to the glass surface, and mechanical properties. google.com

Furthermore, the ability to modify surfaces with polymer brushes of controlled composition and architecture opens up possibilities for creating surfaces with tailored wettability, biocompatibility, and chemical reactivity. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common technique used to graft polymer chains from a surface, creating a dense layer of polymers. This approach can be used to impart new functionalities to a wide range of materials. nih.gov

Optoelectronic Materials

(Meth)acrylate-based polymers are key components in various optoelectronic applications, including the fabrication of photoresists for lithography and as materials for holographic data storage. The ability to precisely control the polymer's properties through monomer selection and polymerization conditions is critical for these applications.

In the field of photolithography, which is essential for the manufacturing of microelectronics, photoresists are used to create intricate patterns on semiconductor wafers. Chemically amplified photoresists often utilize polymers that can undergo acid-catalyzed reactions to change their solubility in a developer solution upon exposure to light. Acrylate and methacrylate-based polymers are favored for this application due to their high transparency at the short wavelengths of light used in modern lithography (e.g., 193 nm from an ArF excimer laser) and their good dry-etching resistance. researchgate.netbiointerfaceresearch.commdpi.comnih.gov The incorporation of monomers with alicyclic or aromatic groups, such as the methoxybenzyl group, can enhance the etch resistance of the polymer. researchgate.net

Another promising application is in holographic data storage, a technology that allows for high-density information storage. Photopolymers are used as the recording medium, where exposure to interfering laser beams induces polymerization and a corresponding change in the refractive index, thus recording the holographic pattern. Acrylate-based photopolymers are attractive for this application due to their high photosensitivity and optical clarity. researchgate.net

Advanced Polymer Gels and Hydrogels

Poly(this compound) and its copolymers can be used to create advanced polymer gels and hydrogels with tailored properties. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for a variety of applications, including in the biomedical field.

The synthesis of hydrogels from acrylate and methacrylate (B99206) monomers allows for the incorporation of various functional groups, which can impart stimuli-responsive behavior. For example, copolymers of hydroxybenzyl methacrylate and acrylamide (B121943) have been synthesized to create hydrogels for drug delivery applications. The swelling and mechanical properties of these hydrogels can be controlled by the monomer composition and the concentration of the crosslinking agent. plu.mxvot.pl

Furthermore, the development of thermosensitive hydrogels with shape-memory properties, as discussed in the smart materials section, is a significant area of research. Copolymers containing stearyl acrylate and methoxy poly(ethylene glycol) acrylate have been shown to form hydrogels that undergo a hard-to-soft transition in response to temperature changes. mdpi.commdpi.comnih.govbohrium.com This transition is driven by the crystallization and melting of the long alkyl side chains of the stearyl acrylate units. mdpi.commdpi.comnih.govbohrium.com

Polymeric Nanoparticles for Controlled Release Systems (excluding drug/dosage aspects)

Polymeric nanoparticles are sub-micron sized particles that can be engineered to encapsulate and release active compounds in a controlled manner. Acrylate-based polymers are frequently used to fabricate these nanoparticles due to their biocompatibility and the ease with which their properties can be tuned.

The formation of nanoparticles can be achieved through various methods, including emulsion polymerization and nanoprecipitation. In a typical controlled release system, the active compound is encapsulated within the polymer matrix of the nanoparticle. The release of the compound can then be triggered by various mechanisms, such as diffusion through the polymer matrix, degradation of the polymer, or a change in the environment (e.g., pH or temperature).

While much of the research on acrylate-based nanoparticles has focused on drug delivery, the principles of controlled release are applicable to other fields. For instance, these systems could potentially be used for the controlled release of fragrances, pesticides, or other active agents where a sustained release profile is desirable. The composition of the polymer, including the incorporation of monomers like this compound, can influence the encapsulation efficiency and the release kinetics of the encapsulated compound.

Recent research has explored the creation of core-shell nanoparticles where a core of one polymer is encapsulated within a shell of another. This can provide more precise control over the release profile and protect the encapsulated compound from the surrounding environment. mdpi.com

Binders and Additives in Specialty Formulations

Acrylic polymers are widely used as binders in a variety of formulations, including paints, coatings, and adhesives. A binder is a key component that forms a continuous film and holds the other components of the formulation together. The choice of binder is critical in determining the final properties of the product, such as its adhesion, durability, and flexibility.

In the context of specialty formulations, copolymers of this compound could be used to impart specific properties to the binder. For example, the aromatic nature of the methoxybenzyl group could enhance the binder's refractive index, which would be beneficial in optical coatings. Additionally, the polarity of the methoxy and ester groups could improve adhesion to certain substrates.

Acrylate-based binders are also being developed for advanced applications such as the electrodes in lithium-ion batteries. In this application, the binder holds the active material (e.g., graphite (B72142) or silicon) and conductive additives together and adheres them to the current collector. The binder must be electrochemically stable and able to accommodate the volume changes that occur in the active material during charging and discharging. While traditional binders like polyvinylidene fluoride (B91410) (PVDF) have been used, there is a growing interest in water-based acrylic binders due to their lower cost and reduced environmental impact. mdpi.comgoogle.comsapub.org

Electronic Components for Energy Storage

The development of advanced energy storage devices, such as batteries and supercapacitors, relies on the use of high-performance materials. Polymers can play several roles in these devices, including as binders for electrodes, as separators, and as solid-state electrolytes.

As mentioned in the previous section, acrylate-based polymers are being investigated as binders for lithium-ion battery electrodes. The chemical structure of the acrylic binder can be tailored to improve the performance of the battery. For example, the incorporation of functional groups that can interact with the active material can improve the mechanical integrity of the electrode and enhance the cycle life of the battery.

In addition to binders, research is also being conducted on the use of polymer electrolytes for energy storage devices. Solid polymer electrolytes offer potential advantages over traditional liquid electrolytes, such as improved safety and the ability to fabricate flexible and thin-film devices. Cross-linked (meth)acrylate polymer networks have been explored as potential polymer electrolytes. These materials can be fabricated into thin, flexible films with tunable mechanical properties and ionic conductivity. google.com The incorporation of polar groups, such as those found in this compound, could potentially enhance the ionic conductivity of these polymer electrolytes.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes and Biorenewable Monomers

The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on the development of green and economically viable processes. For p-Methoxybenzyl acrylate (B77674), future research will likely focus on replacing traditional petroleum-based feedstocks and energy-intensive synthesis methods with more environmentally friendly alternatives.

Key Research Thrusts:

Bio-based Feedstocks: A primary goal is to derive both the acrylic acid and the p-methoxybenzyl alcohol moieties from renewable resources. Lignocellulosic biomass, a plentiful and non-food-competing feedstock, is a promising source for aromatic compounds like p-anisaldehyde, a precursor to p-methoxybenzyl alcohol. Research is ongoing to develop efficient catalytic pathways for the conversion of lignin-derived platform chemicals into valuable aromatic alcohols. Similarly, bio-based routes to acrylic acid, for instance from lactic acid or glycerol, are being actively investigated and could be integrated into a fully sustainable synthesis of p-MBA. umn.eduresearchgate.net

Enzymatic Catalysis: Biocatalysis offers a green alternative to conventional chemical synthesis. The use of enzymes, such as lipases, for the esterification of p-methoxybenzyl alcohol with acrylic acid or its derivatives could lead to milder reaction conditions, higher selectivity, and a reduction in hazardous waste. Future work will involve screening for robust enzymes and optimizing reaction parameters for high-yield production of p-MBA.

Process Intensification: The development of continuous flow reactors and reactive distillation processes can significantly improve the efficiency and sustainability of p-MBA synthesis. These technologies can lead to reduced energy consumption, smaller reactor footprints, and improved product purity.

The following table summarizes potential biorenewable sources for the precursors of p-Methoxybenzyl acrylate:

PrecursorPotential Biorenewable Source
p-Methoxybenzyl alcoholLignin, Anise
Acrylic AcidLactic Acid, Glycerol, 3-Hydroxypropionic acid

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing)

Additive manufacturing, particularly 3D printing, has revolutionized the fabrication of complex three-dimensional objects. Acrylate-based photopolymers are central to stereolithography (SLA) and digital light processing (DLP) technologies due to their rapid curing upon exposure to UV light. nih.govnih.gov The unique properties of this compound, such as its aromatic nature and potential for specific interactions, make it an attractive candidate for the formulation of novel photopolymer resins.

Emerging Applications and Research:

Novel Photopolymer Resins: p-MBA can be incorporated into resin formulations to enhance the thermomechanical properties and refractive index of the final 3D printed objects. google.comjustia.com Its aromatic structure can contribute to improved stiffness and thermal stability. Research will focus on optimizing the concentration of p-MBA in resin formulations to achieve desired properties without compromising the curing kinetics or resolution of the printing process. researchgate.netresearchgate.net

Functional Prototyping: The ability to tailor the properties of p-MBA-based polymers could enable the 3D printing of functional prototypes with specific optical, mechanical, or chemical resistance properties. This is particularly relevant for applications in microfluidics, custom optics, and biomedical devices. griffith.edu.au

Bio-based Resins for 3D Printing: In line with sustainability goals, the development of 3D printing resins with a high bio-based content is a major area of interest. mdpi.com The synthesis of p-MBA from renewable resources would allow for the formulation of sustainable photopolymers, reducing the environmental impact of additive manufacturing. google.com

Development of Novel Functional Polymers with Tailored Architectures

The functionality of a polymer is not only determined by its chemical composition but also by its architecture. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and living anionic polymerization, have made it possible to synthesize polymers with precisely defined structures. pstc.orgresearchgate.net These methods open up new possibilities for creating advanced functional materials from this compound.

Future Architectural Designs and Their Potential Functions:

Block Copolymers: By sequentially polymerizing p-MBA with other monomers, it is possible to create block copolymers with distinct segments that can self-assemble into ordered nanostructures. cmu.educmu.edu For example, a diblock copolymer of p-MBA and a hydrophilic monomer could form micelles for drug delivery applications. A triblock copolymer with soft and hard segments could exhibit thermoplastic elastomeric properties. pstc.org

Star-shaped Polymers: These polymers, consisting of multiple polymer arms radiating from a central core, possess unique rheological and solution properties compared to their linear counterparts. mdpi.comrsc.org Star-shaped polymers containing p-MBA could find applications as viscosity modifiers, nano-carriers for catalysts, or advanced coating materials.

Graft and Comb Polymers: Grafting poly(this compound) chains onto a different polymer backbone can significantly modify the surface properties of materials, imparting hydrophobicity, biocompatibility, or specific recognition capabilities. researchgate.net

The following table provides examples of potential polymer architectures incorporating p-MBA and their prospective applications:

Polymer ArchitecturePotential Comonomer(s)Potential Application
Diblock CopolymerPoly(ethylene glycol)Drug delivery, nanomedicine
Triblock CopolymerPoly(butyl acrylate)Thermoplastic elastomers, adhesives
Star-shaped PolymerMethyl methacrylate (B99206)Rheology modifiers, coatings
Graft CopolymerCellulose, Poly(vinyl chloride)Surface modification, composites

Advanced Computational-Experimental Integration for Materials Design

The traditional trial-and-error approach to materials discovery is being increasingly supplemented by computational methods. The integration of molecular modeling and machine learning with experimental synthesis and characterization can accelerate the design of new polymers with targeted properties. researchgate.netmdpi.com

Synergistic Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can provide valuable insights into the structure-property relationships of poly(this compound) and its copolymers. koreascience.kr For example, simulations can be used to predict the glass transition temperature, mechanical moduli, and diffusion of small molecules within the polymer matrix. This information can guide the experimental design of polymers for specific applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure of the p-MBA monomer and its interactions with other molecules. This is particularly useful for designing polymers with specific optical or electronic properties.

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the properties of new polymer compositions and architectures. arxiv.org This data-driven approach can significantly reduce the number of experiments required to optimize a material for a particular application, saving time and resources.

The combination of these computational tools with high-throughput experimental techniques will enable a more rational and efficient design of p-MBA-based materials, paving the way for the next generation of advanced functional polymers. rsc.org

Q & A

Basic: How is p-methoxybenzyl acrylate synthesized and utilized as a protective group in organic synthesis?

Methodological Answer:
The p-methoxybenzyl (PMB) group is introduced via nucleophilic substitution or Mitsunobu reactions. For example, PMB trichloroacetimidate (PMB-O(C=NH)CCl₃) is used under acidic conditions to protect hydroxyl or amine groups in base-sensitive compounds . In acrylate systems, PMB protection is achieved by reacting acrylate derivatives with PMB halides or alcohols in the presence of a coupling agent (e.g., DCC/DMAP). Deprotection is typically performed using ceric ammonium nitrate (CAN) in aqueous acetonitrile, which oxidizes the PMB group to p-methoxybenzaldehyde .

Basic: What are the standard methods for removing the PMB group in acrylate derivatives?

Methodological Answer:
The PMB group is cleaved via:

  • Oxidative cleavage : CAN in CH₃CN/H₂O (9:1) at 0–25°C selectively oxidizes the benzylic C–H bond without affecting ester or acrylate functionalities .
  • Acidic conditions : Trifluoroacetic acid (TFA) or HCl in dioxane removes PMB in acid-stable systems .
  • Electron-deficient quinones : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) in CH₂Cl₂/H₂O selectively oxidizes PMB in the presence of benzyl groups .

Advanced: How does crystallographic analysis resolve structural ambiguities in PMB-containing acrylates?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 193 K provides precise bond lengths and angles. For example, in (4Z,6Z)-4,6-bis(4-methoxybenzyl)acrylate, SC-XRD confirmed the Z-configuration of acrylate double bonds (C=C: 1.383 Å) and the dihedral angles (115.2–125.1°) between the methoxybenzyl and acrylate moieties . Computational refinement (e.g., SHELXL) and residual density maps are critical for validating hydrogen atom positions and torsional strain .

Advanced: How can researchers address conflicting data on PMB group stability under catalytic hydrogenation?

Methodological Answer:
Conflicting stability arises from reaction conditions. For example, PMB ethers remain intact during catalytic hydrogenation (H₂, Pd/C) at 1 atm in EtOAc, while (2-naphthyl)methyl (NAP) groups are cleaved. However, partial PMB cleavage occurs at higher pressures (>5 atm) or with PtO₂ catalysts. To resolve contradictions:

  • Use low-pressure H₂ (1 atm) and monitor reaction progress via TLC or HPLC .
  • Employ competitive substrates (e.g., benzyl vs. PMB ethers) to calibrate selectivity .

Basic: What analytical techniques are critical for characterizing PMB acrylate derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies PMB aromatic protons (δ 6.8–7.3 ppm) and methoxy signals (δ 3.8 ppm). ¹³C NMR confirms acrylate carbonyls (δ 165–170 ppm) .
  • UV-Vis Spectroscopy : Conjugated acrylate-PMB systems exhibit λmax at 250–280 nm (π→π* transitions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+Na]<sup>+</sup> for C₁₆H₁₆O₃: m/z 279.0998) .

Advanced: How does tautomerism influence the reactivity of PMB-protected intermediates?

Methodological Answer:
In PMB-protected lactams or enol esters, tautomerism (e.g., keto-enol equilibria) alters nucleophilicity. For example, PMB-protected 2,3-pyrrolidinedione exists as an enol tautomer, confirmed by ¹H NMR (δ 12.5 ppm for enolic OH) and IR (ν 3200 cm⁻¹). Tautomeric states are controlled by solvent polarity (e.g., DMSO stabilizes enol form) and impact subsequent alkylation or cyclization steps .

Advanced: What strategies ensure PMB group stability during enzymatic reactions?

Methodological Answer:
PMB ethers are stable under oxidase-catalyzed conditions (e.g., aryl-alcohol oxidase, AAO) in buffered aqueous systems (pH 5–7). However, prolonged exposure to reactive oxygen species (ROS) may degrade PMB. To mitigate this:

  • Use anaerobic conditions for redox-sensitive steps .
  • Add radical scavengers (e.g., BHT) to quench ROS .

Basic: How to design experiments for selective PMB deprotection in multifunctional molecules?

Methodological Answer:

  • Orthogonal protection : Pair PMB with acid-labile groups (e.g., tert-butyl) or hydrogenolyzable benzyl groups. For example, PMB is retained during benzyl removal via H₂/Pd-C .
  • Sequential deprotection : Use CAN for PMB cleavage first, followed by TFA for acid-sensitive groups .

Advanced: How does computational modeling predict the electronic structure of PMB acrylates?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For PMB acrylates, HOMO localizes on the methoxybenzyl ring (-5.2 eV), while LUMO resides on the acrylate carbonyl (-1.8 eV), explaining nucleophilic attack at the β-position. MD simulations (AMBER) further assess solvent effects on conformation .

Advanced: How do PMB substitution patterns influence acrylate reactivity in polymerization?

Methodological Answer:
Electron-donating methoxy groups enhance acrylate’s electron density, reducing radical polymerization rates. Kinetic studies (DSC or photo-DSC) show PMB acrylate’s propagation rate (kp) is 30% lower than methyl acrylate. To optimize:

  • Use electron-deficient comonomers (e.g., maleic anhydride) to balance reactivity .
  • Adjust initiator concentrations (e.g., AIBN) to compensate for steric hindrance from PMB .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.